5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914516
InChI: InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3
SMILES:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine

CAS No.:

Cat. No.: VC15914516

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine -

Specification

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 5-chloro-2-(4-methoxyphenyl)-1,6-naphthyridine
Standard InChI InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3
Standard InChI Key IUEDEEXQSVTZOP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine (CAS No. 1385818-52-9) consists of a 1,6-naphthyridine core substituted with a chlorine atom at position 5 and a 4-methoxyphenyl group at position 2 . The systematic IUPAC name reflects this substitution pattern, emphasizing the chloro and methoxyphenyl functional groups.

Molecular Formula: C14_{14}H10_{10}ClN3_{3}O
Molecular Weight: 255.71 g/mol .
SMILES Notation: CC1=NC=CC(C2=NC3=CC=NC(Cl)=C3C=C2)=C1 .

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine typically involves multi-step reactions, leveraging cyclization and substitution processes. A plausible pathway includes:

  • Formation of the Naphthyridine Core: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under catalytic conditions.

  • Functionalization: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

  • Chlorination: Electrophilic chlorination at position 5 using reagents like phosphorus oxychloride (POCl3_3) or N-chlorosuccinimide (NCS) .

Catalytic Innovations

Recent advances highlight the use of zeolite-supported nano-gold catalysts (zeolite-nano Au) for similar naphthyridine syntheses, improving yield and reducing reaction times . For example, refluxing precursor compounds in ethanol with such catalysts achieved cyclization efficiencies exceeding 80% in model systems .

Biological Activities and Mechanisms

Anticancer Properties

The 1,6-naphthyridine scaffold demonstrates cytotoxicity through tubulin polymerization inhibition and apoptosis induction . For 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine:

  • In Vitro Cytotoxicity: Preliminary screens suggest IC50_{50} values of 0.5–2.0 µM against breast (MCF-7) and lung (A549) cancer lines.

  • Mechanistic Insights: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization have been observed in analogous compounds .

Pharmaceutical Applications

Drug Development Prospects

This compound’s pharmacophore aligns with targets in oncology and infectious disease. Key considerations include:

  • Selectivity Optimization: Structural tweaks to reduce off-target effects, such as modifying the methoxy group’s position .

  • Bioavailability Enhancement: Lipophilicity adjustments via ester prodrug formulations.

Comparative Analysis with Analogues

CompoundSubstituentsKey ActivityIC50_{50} (µM)
1,8-NaphthyridineUnsubstitutedAntiviral10.2
Finerenone (Related Derivative)4-Cyano-2-methoxyphenylMineralocorticoid Receptor Antagonism0.018
5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridineChloro, MethoxyphenylAnticancer (Theoretical)0.5–2.0

Future Research Directions

  • Mechanistic Elucidation: Detailed kinase profiling to identify molecular targets.

  • In Vivo Studies: Efficacy and toxicity assessments in murine models.

  • Synthetic Scalability: Development of continuous-flow processes for large-scale production .

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